![molecular formula C26H35NO4S B14787938 [2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B14787938.png)
[2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JYL-79 is a chemical compound known for its role as an agonist of the vanilloid receptor, specifically the transient receptor potential vanilloid 1 (TRPV1) channel.
Preparation Methods
The synthetic routes and reaction conditions for JYL-79 involve multiple steps. The preparation method typically includes the following steps:
Initial Reaction: Reacting 2-fluoro-4-nitrophenylacetic acid with a Vilsmeier reagent.
Quenching: Adding the reaction product into an aqueous solution to obtain an intermediate.
Solvent Dissolution: Dissolving the intermediate with a solvent and adding acetone to obtain the final product.
Chemical Reactions Analysis
JYL-79 undergoes several types of chemical reactions, including:
Oxidation: JYL-79 can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, typically involving reagents like sodium borohydride.
Substitution: JYL-79 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JYL-79 has several scientific research applications, including:
Neuropathic Pain: JYL-79 is primarily used in the study of neuropathic pain due to its ability to activate TRPV1 channels.
Membrane Transporter/Ion Channel Studies: The compound is used to study the structure-activity relationships of vanilloid receptor agonists.
Neuronal Signaling: JYL-79 is also employed in research related to neuronal signaling pathways.
Mechanism of Action
JYL-79 exerts its effects by acting as an agonist of the TRPV1 channel. The TRPV1 channel is a membrane-bound ion channel that plays a crucial role in the sensation of pain and heat. When JYL-79 binds to the TRPV1 channel, it activates the channel, leading to an influx of calcium ions into the cell. This activation triggers a cascade of intracellular signaling pathways that result in the sensation of pain .
Comparison with Similar Compounds
JYL-79 is unique in its high potency as a TRPV1 agonist, with an IC50 value of 3.9 nanomolar . Similar compounds include:
Capsaicin: A well-known TRPV1 agonist derived from chili peppers.
Resiniferatoxin: Another potent TRPV1 agonist used in pain research.
Olvanil: A synthetic TRPV1 agonist with similar properties to JYL-79.
JYL-79 stands out due to its high potency and specific applications in neuropathic pain research .
Properties
Molecular Formula |
C26H35NO4S |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
[2-[(3,4-dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H35NO4S/c1-17-7-8-19(11-18(17)2)12-21(16-31-25(29)26(3,4)5)14-24(32)27-15-20-9-10-22(28)23(13-20)30-6/h7-11,13,21,28H,12,14-16H2,1-6H3,(H,27,32) |
InChI Key |
GCQVVGTWUKTBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(CC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


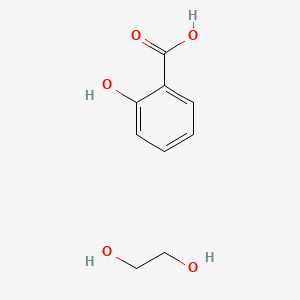
![2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B14787878.png)
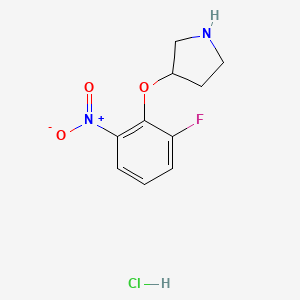
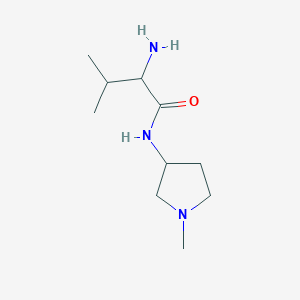
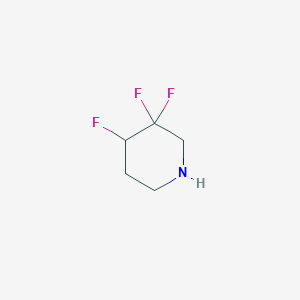
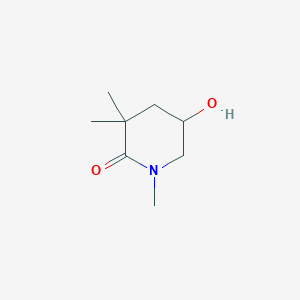
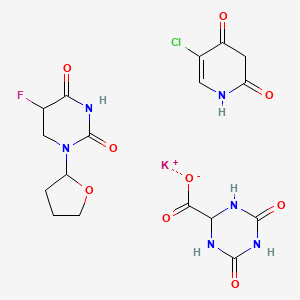
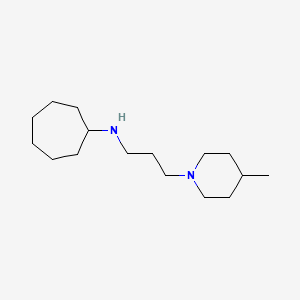
![Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)
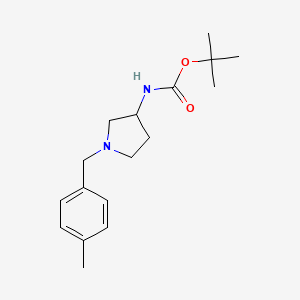
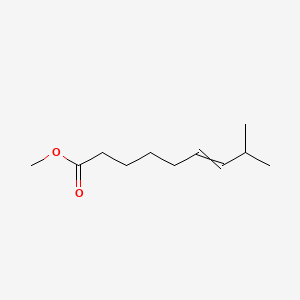
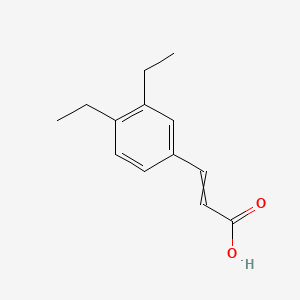
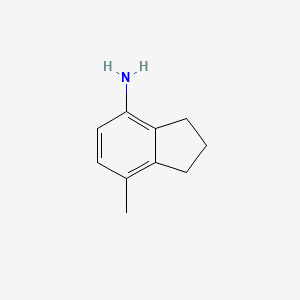
![5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)
